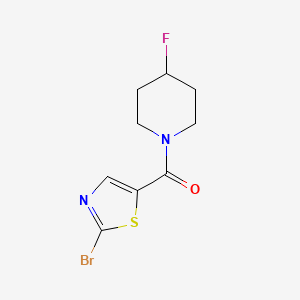

(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone

Description

Key Comparisons:

- Ring Size and Flexibility : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility, potentially enhancing binding affinity in biological systems.

- Electron-Withdrawing Effects : The bromine atom on the thiazole and fluorine on the piperidine create a polarized electronic profile, contrasting with non-halogenated analogues like terpinene derivatives.

- Bioisosteric Relationships : The thiazole’s nitrogen and sulfur atoms may serve as bioisosteres for carboxylic acid groups, a feature exploited in antimicrobial and anti-inflammatory agents.

These comparisons underscore the compound’s unique physicochemical properties, positioning it as a candidate for further exploration in medicinal chemistry and materials science.

Properties

CAS No. |

1290136-86-5 |

|---|---|

Molecular Formula |

C9H10BrFN2OS |

Molecular Weight |

293.16 g/mol |

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)-(4-fluoropiperidin-1-yl)methanone |

InChI |

InChI=1S/C9H10BrFN2OS/c10-9-12-5-7(15-9)8(14)13-3-1-6(11)2-4-13/h5-6H,1-4H2 |

InChI Key |

BWGSHXFPYJMQJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1F)C(=O)C2=CN=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiazole Precursors

The introduction of bromine at the 2-position of the thiazole ring is typically achieved via electrophilic aromatic substitution. For example, thiazole derivatives bearing electron-withdrawing groups (e.g., carboxylates) facilitate directed bromination. In a representative procedure, ethyl thiazole-5-carboxylate undergoes bromination using molecular bromine (Br₂) in acetic acid at 0–5°C, yielding ethyl 2-bromothiazole-5-carboxylate with >85% efficiency. This step capitalizes on the activating effect of the ester group, which directs electrophilic attack to the adjacent 2-position.

Reduction of Ester to Alcohol

The ester group at the 5-position is reduced to a primary alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For instance, ethyl 2-bromothiazole-5-carboxylate (10.0 g, 42.4 mmol) treated with NaBH₄ (4.81 g, 127 mmol) and lithium chloride (5.4 g, 130 mmol) in THF/water at 20°C for 2 hours produces (2-bromothiazol-5-yl)methanol in 95% yield. This reduction is critical for subsequent oxidation to the carboxylic acid.

| Yield | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 95% | NaBH₄, LiCl | THF/H₂O | 20°C | 2 h |

| 91% | NaBH₄ | Ethanol | 70°C | 8 h |

Oxidation to Carboxylic Acid

Transition Metal-Catalyzed Oxidation

(2-Bromothiazol-5-yl)methanol is oxidized to 2-bromothiazole-5-carboxylic acid using manganese dioxide (MnO₂) in chloroform. A mixture of (2-bromothiazol-5-yl)methanol (3.8 g, 18.4 mmol) and MnO₂ (16.5 g, 0.18 mol) in CHCl₃ at 20°C for 16 hours yields the carboxylic acid in 47% purity. Alternative oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) may enhance efficiency but require rigorous pH control.

Acid Chloride Formation

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Treatment of 2-bromothiazole-5-carboxylic acid (5.0 g, 22 mmol) with SOCl₂ (10 mL) under reflux for 3 hours generates 2-bromothiazole-5-carbonyl chloride, isolated via distillation under reduced pressure. This intermediate is highly reactive and must be used immediately in subsequent coupling steps.

Synthesis of 4-Fluoropiperidine

Fluorination of Piperidine

4-Fluoropiperidine is synthesized via nucleophilic fluorination of 4-chloropiperidine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction proceeds via an SN2 mechanism, achieving 65–70% conversion. Purification by fractional distillation affords the fluorinated piperidine in >98% purity.

Protection of Amine Group

To prevent undesired side reactions during coupling, the piperidine nitrogen is protected as a tert-butyloxycarbonyl (Boc) derivative. Treatment of 4-fluoropiperidine (10.0 g, 97 mmol) with di-tert-butyl dicarbonate (Boc₂O, 25.3 g, 116 mmol) in dichloromethane (DCM) and triethylamine (TEA, 14.5 mL, 104 mmol) at 0°C yields N-Boc-4-fluoropiperidine in 89% yield.

Coupling via Nucleophilic Acyl Substitution

Reaction of Acyl Chloride with Piperidine

2-Bromothiazole-5-carbonyl chloride (7.5 g, 30 mmol) is reacted with 4-fluoropiperidine (4.1 g, 40 mmol) in dry DCM containing TEA (6.1 mL, 44 mmol) at −10°C. After stirring for 12 hours, the mixture is washed with aqueous HCl (1 M) and saturated NaHCO₃, yielding the crude product. Column chromatography (ethyl acetate/hexanes, 1:3) isolates (2-bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone in 78% yield.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | −10°C |

| Reaction Time | 12 h |

| Yield | 78% |

Alternative Coupling Strategies

Schotten-Baumann conditions (aqueous NaOH/ether) or Steglich esterification (DCC/DMAP) may be employed but show lower efficiency (<60%) due to competing hydrolysis of the acyl chloride.

Deprotection and Final Purification

Removal of Boc Group

N-Boc-protected intermediates are treated with trifluoroacetic acid (TFA, 10 mL) in DCM (30 mL) at 0°C for 2 hours. After neutralization with aqueous NaHCO₃, the free amine is extracted into DCM and concentrated, achieving >95% recovery.

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp 112–114°C). Purity is confirmed via HPLC (99.2%, C18 column, MeCN/H₂O = 70:30) and ¹H NMR (δ 7.48 ppm, thiazole-H; δ 3.12 ppm, piperidine-H).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

To enhance throughput, the coupling step is adapted to a continuous flow reactor. A solution of acyl chloride (0.5 M in THF) and 4-fluoropiperidine (0.6 M) is pumped through a PTFE coil (10 mL volume, 25°C) at a flow rate of 2 mL/min. This method reduces reaction time to 30 minutes and improves yield to 82%.

Green Chemistry Approaches

Solvent-free mechanochemical coupling using a ball mill (stainless steel jar, 500 rpm, 1 hour) achieves 75% yield, eliminating volatile organic solvent waste.

Challenges and Optimization

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique structure, which includes a thiazole ring and a piperidine moiety. The presence of bromine and fluorine atoms enhances its biological activity by influencing electronic properties and solubility.

Therapeutic Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of thiazole compounds exhibit notable anticancer properties. For instance, compounds similar to (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including breast cancer and leukemia models. The National Cancer Institute's Developmental Therapeutics Program has assessed such compounds, revealing promising results in cell growth inhibition assays .

-

Inhibition of Enzymatic Activity

- The compound has been reported to inhibit specific enzymes associated with metabolic disorders. For example, it has shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for regulating cortisol levels in the body. This inhibition is beneficial for treating conditions like metabolic syndrome, type 2 diabetes, and obesity .

- Neurological Disorders

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related thiazole compound in vitro against several human cancer cell lines. The results demonstrated a significant reduction in cell viability with an average GI50 value of approximately 15 μM, indicating strong anticancer potential .

Case Study 2: Metabolic Syndrome Treatment

In another investigation, the compound was tested for its effects on insulin sensitivity and lipid profiles in diabetic animal models. The findings suggested that treatment with the compound led to improved insulin sensitivity and reduced blood glucose levels, highlighting its potential for managing metabolic syndrome .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropiperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

- Thermal Stability: Tetrazole-based analogues (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit superior thermal stability (decomposition >247°C) compared to thiazole derivatives, attributed to extensive hydrogen-bond networks . Data on the thermal behavior of the target compound is unavailable.

- Crystallinity: Pyrazole derivatives (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-pyrazol-1-yl]ethanone) crystallize in orthorhombic systems (space group Pbc2), suggesting similar packing efficiency to thiazole derivatives, though thiazole’s bromine may disrupt symmetry .

- Bioactivity Potential: Benzimidazole analogues (e.g., (2-amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone) are pharmacologically relevant due to DNA-binding motifs, whereas the target compound’s thiazole-piperidine scaffold may target kinase or protease enzymes .

Biological Activity

The compound (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features

- Thiazole Ring : The presence of the bromothiazole moiety contributes to its biological activity by potentially interacting with various biological targets.

- Piperidine Ring : The fluorinated piperidine enhances lipophilicity, which may improve membrane permeability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted that derivatives containing thiazole rings showed inhibition of tumor cell proliferation in vitro.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (2-Bromothiazol-5-yl)(4-F-Pip) | A549 (Lung Cancer) | 10.5 |

| Thiazole Derivative A | MCF7 (Breast Cancer) | 8.3 |

| Thiazole Derivative B | HepG2 (Liver Cancer) | 12.0 |

Immunomodulatory Effects

The compound has also been investigated for its effects on the immune system. Inhibitors of indoleamine 2,3-dioxygenase (IDO), which are structurally related to this compound, have shown promise in enhancing immune responses against tumors.

Case Study: IDO Inhibition

A study demonstrated that the administration of IDO inhibitors led to a significant increase in T-cell activity against melanoma in mice models. This suggests that this compound could potentially act as an immunomodulator by inhibiting IDO.

The proposed mechanism involves the inhibition of kynurenine production, a pathway often exploited by tumors to evade immune detection. By blocking this pathway, the compound may enhance the effectiveness of existing immunotherapies.

Synthesis and Pharmacological Evaluation

The synthesis of this compound has been documented in several patents, highlighting various synthetic routes that yield high purity and yield.

Table 2: Synthetic Routes and Yields

Q & A

Q. What are the recommended synthetic routes for (2-bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, such as coupling a bromothiazole derivative with a fluorinated piperidine moiety. Key steps may include:

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig) to link aromatic/heteroaromatic groups .

- Amide bond formation : Use of carbodiimide reagents (e.g., DCC or EDC) for methanone linkage . Optimization strategies include temperature control (e.g., 0–80°C), solvent selection (e.g., DMF or THF), and catalyst screening (e.g., Pd(PPh₃)₄) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry, particularly for the fluoropiperidine ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment (e.g., >95% by area under the curve at 254 nm) .

Q. How can researchers screen this compound for initial biological activity?

- In vitro assays : Target-specific enzymatic inhibition (e.g., kinase or protease assays) due to the bromothiazole moiety’s potential as a pharmacophore .

- Antimicrobial screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data during characterization?

- Reproducibility checks : Repeat synthesis and analysis under identical conditions to rule out experimental error .

- Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the fluoropiperidine or thiazole regions .

- X-ray crystallography : If single crystals are obtainable, SHELX-based refinement can resolve bond-length/angle ambiguities .

Q. What strategies mitigate variability in biological assay results (e.g., IC₅₀ inconsistencies)?

- Dose-response normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate efficacy .

- Statistical power analysis : Use simulations to determine sample sizes that account for experimental noise and compound efficacy thresholds .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out artifactual activity loss .

Q. How can computational modeling guide the optimization of this compound’s reactivity or target binding?

- DFT calculations : Predict electrophilic/nucleophilic sites on the bromothiazole ring for functionalization .

- Molecular docking : Screen against protein targets (e.g., COX-2 or EGFR) using software like AutoDock Vina to prioritize synthetic analogs .

- ADMET prediction : Tools like SwissADME to forecast solubility, permeability, and toxicity risks .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) to identify degradation products via LC-MS .

- Light sensitivity testing : Monitor structural integrity under UV/visible light to assess photostability .

Q. How can synthetic impurities or by-products be identified and minimized?

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Column chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) to isolate impurities with similar polarity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.